molecular formula C19H15N3O6S B2454576 6-{[(4-methylpyrimidin-2-yl)sulfanyl]methyl}-4-oxo-4H-pyran-3-yl 2-(4-nitrophenyl)acetate CAS No. 877637-46-2

6-{[(4-methylpyrimidin-2-yl)sulfanyl]methyl}-4-oxo-4H-pyran-3-yl 2-(4-nitrophenyl)acetate

Cat. No.: B2454576
CAS No.: 877637-46-2
M. Wt: 413.4
InChI Key: PLWITADREOSVJR-UHFFFAOYSA-N
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Description

6-{[(4-methylpyrimidin-2-yl)sulfanyl]methyl}-4-oxo-4H-pyran-3-yl 2-(4-nitrophenyl)acetate is a complex organic compound with potential applications in various fields such as chemistry, biology, medicine, and industry. This compound is characterized by its unique structure, which includes a pyrimidine ring, a pyran ring, and a nitrophenyl group.

Properties

IUPAC Name

[6-[(4-methylpyrimidin-2-yl)sulfanylmethyl]-4-oxopyran-3-yl] 2-(4-nitrophenyl)acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H15N3O6S/c1-12-6-7-20-19(21-12)29-11-15-9-16(23)17(10-27-15)28-18(24)8-13-2-4-14(5-3-13)22(25)26/h2-7,9-10H,8,11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PLWITADREOSVJR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=NC=C1)SCC2=CC(=O)C(=CO2)OC(=O)CC3=CC=C(C=C3)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H15N3O6S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

413.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-{[(4-methylpyrimidin-2-yl)sulfanyl]methyl}-4-oxo-4H-pyran-3-yl 2-(4-nitrophenyl)acetate typically involves multi-step organic reactions. The process begins with the preparation of the pyrimidine and pyran intermediates, followed by their coupling through a sulfanylmethyl linkage. The final step involves the esterification of the pyran intermediate with 2-(4-nitrophenyl)acetic acid under acidic conditions.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This can include the use of advanced catalysts, controlled reaction environments, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

6-{[(4-methylpyrimidin-2-yl)sulfanyl]methyl}-4-oxo-4H-pyran-3-yl 2-(4-nitrophenyl)acetate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the nitro group to an amine group using reducing agents like hydrogen gas in the presence of a catalyst.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the pyrimidine and pyran rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride are commonly used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions to facilitate substitution reactions.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Amino derivatives.

    Substitution: Various substituted pyrimidine and pyran derivatives.

Scientific Research Applications

Research into the biological activity of 6-{[(4-methylpyrimidin-2-yl)sulfanyl]methyl}-4-oxo-4H-pyran-3-yl 2-(4-nitrophenyl)acetate indicates several promising applications:

  • Antimicrobial Properties : Preliminary studies suggest that this compound may inhibit the growth of various bacterial strains, making it a candidate for developing new antibiotics.
  • Anticancer Activity : The compound's ability to interact with specific enzymes involved in cell signaling pathways may lead to its use as an anticancer agent. It has been observed to inhibit key kinases associated with cancer cell proliferation.
  • Enzyme Inhibition : The structural components allow for selective binding to various enzymes, potentially modulating their activity and influencing metabolic pathways.

Case Studies

Several studies have been conducted to evaluate the efficacy of this compound:

  • Antimicrobial Study : A study published in Journal of Medicinal Chemistry demonstrated that derivatives of this compound exhibited significant antibacterial activity against resistant strains of bacteria .
  • Cancer Research : Research presented at the Annual Cancer Research Conference highlighted its potential as a selective inhibitor of protein kinases involved in tumor growth .
  • Pharmacological Evaluation : A comprehensive pharmacological study indicated that this compound could modulate receptor activity, impacting cellular signaling pathways linked to inflammation and cancer progression .

Mechanism of Action

The mechanism of action of 6-{[(4-methylpyrimidin-2-yl)sulfanyl]methyl}-4-oxo-4H-pyran-3-yl 2-(4-nitrophenyl)acetate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s sulfanylmethyl group can form covalent bonds with thiol groups in proteins, leading to inhibition or modulation of enzyme activity. Additionally, the nitrophenyl group can participate in electron transfer reactions, affecting cellular redox states.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets 6-{[(4-methylpyrimidin-2-yl)sulfanyl]methyl}-4-oxo-4H-pyran-3-yl 2-(4-nitrophenyl)acetate apart is its combination of a pyrimidine ring, a pyran ring, and a nitrophenyl group, which provides a unique set of chemical properties and reactivity. This makes it a versatile compound for various applications in research and industry.

Biological Activity

The compound 6-{[(4-methylpyrimidin-2-yl)sulfanyl]methyl}-4-oxo-4H-pyran-3-yl 2-(4-nitrophenyl)acetate represents a novel class of biologically active molecules that have garnered attention for their potential therapeutic applications. This article delves into the biological activity of this compound, focusing on its mechanisms of action, structure-activity relationships (SAR), and potential applications in medicine and industry.

Chemical Structure and Synthesis

The chemical structure of the compound is characterized by the presence of a pyrimidine ring, a pyran ring, and a nitrophenyl acetate moiety. The synthesis typically involves multi-step organic reactions, including:

  • Formation of the Pyrimidine Ring : Alkylation reactions introduce the methyl group into the pyrimidine.
  • Thioether Formation : The sulfanylmethyl group is attached through nucleophilic substitution.
  • Pyran Ring Synthesis : Cyclization reactions yield the 4-oxopyran structure.
  • Acetate Introduction : The nitrophenyl acetate group is introduced via acylation methods.

The biological activity of this compound is hypothesized to involve interactions with specific molecular targets, potentially modulating their functions. Initial studies suggest that it may act as an antagonist to certain G-protein-coupled receptors (GPCRs), particularly in the context of cardiovascular health .

Structure-Activity Relationship (SAR)

Research indicates that variations in the substituents on the pyrimidine and nitrophenyl groups significantly affect biological activity. For instance, modifications to these groups can enhance or diminish receptor binding affinity and selectivity, which is crucial for drug development .

In Vitro Studies

In vitro studies have demonstrated that this compound exhibits significant activity against various biological targets:

  • Antagonistic Activity : It has been characterized as a potent antagonist for the apelin/APJ system, which plays a critical role in cardiovascular homeostasis .
  • Receptor Selectivity : The compound shows over 37-fold selectivity against the angiotensin II type 1 receptor, indicating its potential as a therapeutic agent with fewer side effects compared to existing drugs .

Antimicrobial Activity

Preliminary studies suggest that derivatives of this compound may possess antimicrobial properties. In comparative tests against standard antibiotics, certain analogs demonstrated notable inhibition of bacterial growth, particularly against Gram-positive strains .

Study on Cardiovascular Effects

A study conducted on animal models investigated the cardiovascular effects of this compound. Results indicated significant reductions in blood pressure and improvements in cardiac function, supporting its potential use in treating hypertension and related disorders .

Antimicrobial Evaluation

In another study, various derivatives were synthesized and tested for antimicrobial activity using agar diffusion methods. Results showed varying degrees of effectiveness against pathogens such as Staphylococcus aureus and Escherichia coli, highlighting the compound's versatility in addressing infectious diseases .

Potential Applications

Application AreaDescription
Medicine Potential treatment for cardiovascular diseases and infections due to its receptor selectivity and antimicrobial properties.
Pharmaceuticals Development of new drug candidates based on structural modifications to enhance efficacy and reduce side effects.
Research Used as a biochemical tool to study GPCR signaling pathways and related physiological processes.

Q & A

Q. What are the optimal reaction conditions for synthesizing this compound with high yield and purity?

The synthesis requires precise control of parameters:

  • Temperature : 60–80°C for coupling reactions to minimize side products .
  • Solvent choice : Polar aprotic solvents (e.g., DMF, DCM) enhance solubility of intermediates .
  • Catalysts : Use of Pd-based catalysts for cross-coupling steps, with yields improving under inert atmospheres .
  • Reaction time : 12–24 hours for multi-step reactions, monitored via TLC/HPLC . Continuous flow reactors are recommended for scalability and reproducibility in industrial settings .

Q. Which characterization techniques are critical for confirming the compound’s structural integrity?

  • Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR to verify pyran, pyrimidine, and nitrophenyl group connectivity .
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) to confirm molecular ion peaks and fragmentation patterns .
  • X-ray crystallography : For unambiguous determination of stereochemistry in crystalline derivatives .

Q. What initial biological assays are recommended to screen for therapeutic potential?

Prioritize assays based on structural analogs:

  • Antimicrobial activity : Disk diffusion assays against Gram-positive/negative bacteria .
  • Anticancer screening : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) .
  • Enzyme inhibition : Fluorescence-based assays targeting kinases or proteases linked to disease pathways .

Advanced Research Questions

Q. How can computational methods enhance reaction design and optimization for this compound?

  • Quantum chemical calculations : Predict transition states and optimize reaction pathways (e.g., sulfanyl group coupling) using DFT .
  • Machine learning : Train models on existing pyrimidine-pyran analogs to predict optimal solvent/catalyst combinations .
  • Reaction simulation : Use software like Gaussian or ORCA to model intermediates and reduce trial-and-error experimentation .

Q. How to resolve contradictions in biological activity data across studies?

  • Variable control : Standardize assay conditions (e.g., cell line passage number, solvent purity) to reduce variability .
  • Metabolic stability testing : Compare hepatic microsome stability to rule out pharmacokinetic discrepancies .
  • Target validation : Use CRISPR knockouts or siRNA silencing to confirm specificity of observed bioactivity .

Q. What strategies improve the compound’s pharmacokinetic properties for therapeutic use?

  • Prodrug modification : Introduce hydrolyzable groups (e.g., esters) to enhance bioavailability .
  • Lipophilicity adjustment : Replace the 4-nitrophenyl group with bioisosteres (e.g., trifluoromethyl) to balance solubility and membrane permeability .
  • Metabolic shielding : Fluorination of the pyrimidine ring to slow CYP450-mediated degradation .

Q. How to analyze regioselectivity challenges in sulfanyl group functionalization?

  • Competitive reaction studies : Compare sulfanyl vs. pyran-oxo reactivity under varying pH (4–9) .
  • Protecting groups : Temporarily block the pyran-4-oxo group with TMSCl to direct sulfanyl substitution .
  • Kinetic monitoring : Use in-situ IR spectroscopy to track intermediate formation rates .

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